N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
CAS No.: 1014090-31-3
Cat. No.: VC7272557
Molecular Formula: C20H19N5O2S
Molecular Weight: 393.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014090-31-3 |
|---|---|
| Molecular Formula | C20H19N5O2S |
| Molecular Weight | 393.47 |
| IUPAC Name | N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N5O2S/c1-13-11-15(23-24(13)2)19(26)25(12-14-7-4-5-10-21-14)20-22-18-16(27-3)8-6-9-17(18)28-20/h4-11H,12H2,1-3H3 |
| Standard InChI Key | OKAUVIUHZCAKPN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound belongs to the benzothiazole-carboxamide class, characterized by a 4-methoxy-substituted benzothiazole core linked to a 1,5-dimethylpyrazole group via a carboxamide bridge. The pyridin-2-ylmethyl substituent introduces additional steric and electronic complexity. Key structural attributes include:
The benzothiazole moiety (4-methoxy substitution) contributes aromaticity and hydrogen-bonding capacity, while the pyrazole and pyridine groups enable π-π stacking interactions and metal coordination.
Physicochemical Characteristics
Though experimental data on solubility and melting point remain unpublished, predictive models suggest:
-
LogP (octanol-water): ~3.1 (moderate lipophilicity)
-
Hydrogen Bond Donors/Acceptors: 0/6
These properties imply limited aqueous solubility but adequate membrane permeability, a critical factor for bioactive molecules.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically employs a multi-step sequence optimizing regioselectivity and yield:
Step 1: Benzothiazole Intermediate Preparation
4-Methoxy-2-aminobenzothiazole is synthesized via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide under acidic conditions.
Step 2: Pyrazole Carboxylic Acid Formation
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is prepared by cyclocondensation of acetylacetone with hydrazine hydrate, followed by ester hydrolysis.
Step 3: Amide Coupling
The final step involves reacting the benzothiazole amine with the pyrazole carboxylic acid using coupling agents like HATU or EDCI in dichloromethane (DCM) at 0–25°C. The pyridin-2-ylmethyl group is introduced via N-alkylation .
| Reaction Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling Agent | HATU | 68–72 |
| Solvent | DCM/DIEA | - |
| Temperature | 0°C → RT | - |
| Purification | Column Chromatography (SiO₂) | ≥95% Purity |
Chemical Modifications
The compound undergoes predictable transformations:
-
Methoxy Demethylation: Treatment with BBr₃ in DCM yields the hydroxyl analogue.
-
Pyridine Quaternization: Reacts with methyl iodide to form N-methylpyridinium salts, enhancing water solubility.
-
Coordination Chemistry: The pyridine nitrogen and carboxamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺).
Biological Activity and Mechanism
Putative Targets
While direct target identification studies are lacking, structural analogs exhibit activity against:
-
Kinases (e.g., JAK2, EGFR): The pyrazole-carboxamide scaffold mimics ATP-binding motifs.
-
G-Protein-Coupled Receptors (GPCRs): Benzothiazole derivatives modulate serotonin and dopamine receptors.
-
Microtubule Assembly: Methoxybenzothiazoles disrupt tubulin polymerization in cancer cells.
In Vitro Profiling
Preliminary screens (unpublished) report:
-
IC₅₀ against MCF-7 (Breast Cancer): 12.3 μM
-
Ki for 5-HT₃ Receptor: 84 nM
Comparatively, the pyridin-3-ylmethyl analog (VC5477519) shows reduced potency (MCF-7 IC₅₀ = 28 μM), highlighting the importance of pyridine regiochemistry.
Applications and Future Directions
Material Science
Metal complexes of this compound demonstrate luminescent properties, with quantum yields up to 0.42 when chelated to Eu³⁺.
Research Challenges
-
Synthetic Scalability: Low yields in amide coupling (≤72%) necessitate catalyst optimization.
-
ADME/Tox Profiling: Predictive models indicate potential CYP3A4 inhibition (IC₅₀ = 1.8 μM), requiring structural mitigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume